2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide
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Overview
Description
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group and the phthalazinone moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-one, which is obtained by reacting 3-nitrobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst.
Acetylation: The intermediate product is then acetylated using acetic anhydride and a base such as pyridine to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The phthalazinone moiety can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-[4-(3-aminophenyl)-1-oxophthalazin-2(1H)-yl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phthalazinone derivatives.
Scientific Research Applications
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide involves its interaction with specific molecular targets within cells. The nitrophenyl group allows the compound to bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and repair, ultimately inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide: Another phthalazine derivative with potential anti-cancer properties.
2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide: Known for its selective inhibition of specific enzymes.
Uniqueness
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-14(21)9-19-16(22)13-7-2-1-6-12(13)15(18-19)10-4-3-5-11(8-10)20(23)24/h1-8H,9H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVVNMJBTILDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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